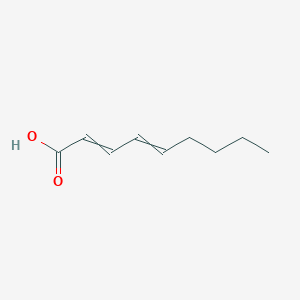

Nona-2,4-dienoic acid

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

21643-39-0 |

|---|---|

Molekularformel |

C9H14O2 |

Molekulargewicht |

154.21 g/mol |

IUPAC-Name |

nona-2,4-dienoic acid |

InChI |

InChI=1S/C9H14O2/c1-2-3-4-5-6-7-8-9(10)11/h5-8H,2-4H2,1H3,(H,10,11) |

InChI-Schlüssel |

YAWXLPDXHPHGPX-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCC=CC=CC(=O)O |

Herkunft des Produkts |

United States |

Biosynthetic and Metabolic Pathways of Nona 2,4 Dienoic Acid

Natural Occurrence and Biosynthetic Origins

The presence of nona-2,4-dienoic acid and its derivatives in nature is a testament to its significance in metabolic processes. While its direct isolation in large quantities is not always common, its transient existence as a metabolic intermediate is crucial for the functioning of several biochemical pathways.

Involvement as Metabolic Intermediates in Organisms

A notable derivative of nona-2,4-dienoic acid, 2-hydroxy-6-keto-nona-2,4-diene-1,9-dioic acid , has been identified as a key intermediate in the metabolic pathways of certain bacteria. wikipedia.orgnih.govunl.edu Specifically, in Escherichia coli, this compound is formed during the catabolism of 3-phenylpropionate (B1229125), a substance found in various plant-derived materials. unl.edu This pathway highlights the role of nona-2,4-dienoic acid derivatives in the intricate web of microbial metabolism, where complex organic molecules are broken down to generate energy and essential building blocks. The transient nature of these intermediates underscores their dynamic role in cellular biochemistry.

Role in Natural Product Biogenesis

The structural motif of nona-2,4-dienoic acid is incorporated into a variety of natural products, hinting at its role as a biosynthetic precursor. While the direct biosynthetic pathways leading from nona-2,4-dienoic acid to these complex molecules are still under investigation, the repeated appearance of its carbon skeleton suggests its recruitment by enzymatic assembly lines to construct more elaborate chemical architectures. The specific mechanisms by which organisms synthesize and incorporate this dienoic acid into larger natural products are an active area of research, promising to unveil novel enzymatic strategies and biosynthetic logics.

Catabolism and Biodegradation Mechanisms

The breakdown of nona-2,4-dienoic acid and its derivatives is essential for nutrient cycling and the detoxification of environmental pollutants. Microorganisms, in particular, have evolved sophisticated pathways to utilize these compounds as carbon and energy sources.

Bacterial Pathways for Aromatic Compound Degradation Involving Nona-2,4-dienoic Acid Derivatives

Bacteria employ specialized catabolic pathways to degrade aromatic compounds, which are often environmental pollutants. unl.edu In some of these pathways, derivatives of nona-2,4-dienoic acid appear as fleeting intermediates. For instance, the degradation of 3-phenylpropionate by Escherichia coli proceeds through the formation of 2-hydroxy-6-keto-nona-2,4-diene-1,9-dioic acid. unl.edu This demonstrates how bacteria can transform complex aromatic structures into aliphatic intermediates that can then be further metabolized.

| Precursor Aromatic Compound | Bacterial Species | Key Intermediate (Nona-2,4-dienoic Acid Derivative) |

| 3-Phenylpropionate | Escherichia coli | 2-hydroxy-6-keto-nona-2,4-diene-1,9-dioic acid |

Enzymatic Catalysis in Nona-2,4-dienoic Acid Transformations (e.g., Hydrolase-Mediated Cleavage)

The transformation of nona-2,4-dienoic acid derivatives is orchestrated by a host of specific enzymes. A key enzyme in the degradation of 2-hydroxy-6-keto-nona-2,4-diene-1,9-dioic acid is 2-hydroxy-6-oxonona-2,4-dienedioate hydrolase (also known as MhpC). nih.govresearchgate.net This hydrolase catalyzes the cleavage of a carbon-carbon bond in the nona-2,4-dienoic acid derivative, breaking it down into smaller, more readily metabolizable molecules. nih.gov Specifically, it hydrolyzes (2Z,4E)-2-hydroxy-6-oxonona-2,4-diene-1,9-dioate to (2Z)-2-hydroxypenta-2,4-dienoate and succinate. nih.gov This enzymatic step is crucial for channeling the carbon from the aromatic precursor into central metabolic pathways.

The enzyme from Escherichia coli has been purified and characterized as a 29 kDa dimeric protein that does not require any cofactors for its catalytic activity. researchgate.net It exhibits high specificity for its natural substrate, with a Michaelis constant (Km) of 2.1 µM and a catalytic rate (kcat) of 36 s⁻¹. researchgate.net

| Enzyme | EC Number | Substrate | Products | Organism |

| 2-hydroxy-6-oxonona-2,4-dienedioate hydrolase (MhpC) | 3.7.1.14 | (2Z,4E)-2-hydroxy-6-oxonona-2,4-diene-1,9-dioate | (2Z)-2-hydroxypenta-2,4-dienoate and succinate | Escherichia coli |

Fatty Acid Transport and General Beta-Oxidation Pathways (for Dienoic Acids)

As a dienoic fatty acid, the catabolism of nona-2,4-dienoic acid is expected to proceed through the general pathways of fatty acid transport and beta-oxidation.

Fatty Acid Transport: Before degradation, fatty acids must be transported across the cell membrane. This process is mediated by a family of fatty acid transport proteins (FATPs) , which are part of the solute carrier family 27 (SLC27). wikipedia.org These transmembrane proteins facilitate the uptake of long-chain fatty acids into the cell. While the specific transporters for nona-2,4-dienoic acid have not been definitively identified, it is likely that members of the FATP family are involved in its cellular uptake.

Beta-Oxidation: Once inside the cell, fatty acids are broken down through the beta-oxidation spiral, a process that occurs in the mitochondria in eukaryotes and the cytosol in prokaryotes. nih.gov This pathway sequentially shortens the fatty acid chain by two carbons in each cycle, generating acetyl-CoA, NADH, and FADH₂. The beta-oxidation of polyunsaturated fatty acids like nona-2,4-dienoic acid requires additional enzymes to handle the double bonds. Specifically, a 2,4-dienoyl-CoA reductase is necessary to reduce the conjugated double bonds of the 2,4-dienoyl-CoA intermediate that is formed during the oxidation of dienoic acids. nih.gov This enzymatic step allows the beta-oxidation machinery to continue its cycle, ultimately leading to the complete degradation of the fatty acid chain. The regulation of beta-oxidation is complex, involving hormonal signals and the availability of substrates like carnitine, which is essential for transporting long-chain fatty acyl-CoAs into the mitochondria. microbenotes.com

Biological Activities and Ecological Roles of Nona 2,4 Dienoic Acid in Non Human Contexts

Antimicrobial Properties of Nona-2,4-dienoic Acid Derivatives

While specific research on the antimicrobial properties of nona-2,4-dienoic acid derivatives is not extensively documented, studies on related fatty acid derivatives provide insights into their potential antimicrobial capabilities. The structural features of unsaturated fatty acids and their derivatives, such as chain length and the presence and position of double bonds, are crucial in determining their antimicrobial efficacy.

Derivatives of fatty acids, including esters and amides, have been synthesized and evaluated for their activity against a range of microbial pathogens. For instance, the synthesis of various saccharide-based aliphatic and aromatic esters has demonstrated that the antimicrobial activity can be influenced by the length of the fatty acid chain. mdpi.com In some cases, a decrease in antibacterial activity was observed with increasing chain length. mdpi.com

Furthermore, research into other bicyclic compounds and their derivatives has shown significant antimicrobial effects against various bacteria and fungi. nih.govresearchgate.net These studies, while not directly involving nona-2,4-dienoic acid, suggest that structural modifications of the core molecule can lead to potent antimicrobial agents. The evaluation of such derivatives is crucial for the development of new therapeutic strategies to combat microbial infections.

Table 1: Antimicrobial Activity of Selected Fatty Acid Derivatives

| Derivative Class | Target Microorganisms | Observed Effects |

|---|---|---|

| Saccharide-Based Aliphatic Esters | Gram-positive and Gram-negative bacteria, Candida albicans | Varied, with some derivatives showing significant inhibition. mdpi.com |

| 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonan-9-one derivatives | Escherichia coli | Zone of inhibition observed, indicating antibacterial activity. nih.gov |

| N-hydroxy-2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones | Various bacteria and fungi | Inhibitory effects comparable to standard antibiotics. researchgate.net |

| Eugenol Esters | Various microbes | In vitro antimicrobial activity demonstrated. |

| Allo-Gibberic Acid-Based 2,4-Diaminopyrimidine Chimeras | B. subtilis, S. aureus, E. coli, P. aeruginosa, C. krusei, C. albicans | Some derivatives showed significant antifungal effectiveness. mdpi.com |

Phytotoxic Attributes and Plant-Microbe Interactions

Unsaturated fatty acids are known to possess phytotoxic properties, making them potential candidates for natural herbicides. Studies have shown that certain fatty acids can inhibit seed germination and negatively affect plant growth. tropentag.detropentag.de The length of the carbon chain and the concentration of the fatty acid are determining factors in their phytotoxic intensity. tropentag.de For example, caprylic acid has been shown to be effective at lower concentrations than pelargonic acid in causing damage to green beans. tropentag.de Essential oils containing various fatty acids and other compounds have also demonstrated significant inhibitory effects on the seed germination of various weed species. mdpi.comnih.gov

The mechanisms behind this phytotoxicity can involve the disruption of photosynthesis and the induction of oxidative damage. tropentag.denih.gov In the context of plant-microbe interactions, fatty acids can play a role in the complex chemical communication that occurs in the rhizosphere. While direct evidence for the involvement of nona-2,4-dienoic acid is limited, the general role of fatty acids in these interactions is recognized.

Table 2: Phytotoxic Effects of Fatty Acids and Essential Oils on Plants

| Compound/Extract | Target Plant/Weed | Observed Phytotoxic Effects |

|---|---|---|

| Pelargonic Acid | Green Beans | High phytotoxic effects at concentrations of 1% and higher. tropentag.de |

| Caprylic Acid | Green Beans | Effective at concentrations as low as 0.5%. tropentag.de |

| Linseed Oil | Green Beans, Tomato | Potential for phytotoxicity, but less potent than other tested fatty acids. tropentag.de |

| Origanum Species Essential Oil | Various weed species | Inhibition of seed germination and seedling growth. mdpi.com |

| Cinnamon and Lavender Essential Oils | Lolium spp., S. arvensis, A. retroflexus | Significant reduction in weed seed germination. nih.gov |

Environmental Impact and Bioremediation Potential Related to Dienoic Acids

The environmental fate of dienoic acids is linked to their biodegradability by soil microorganisms. The structure of these fatty acids influences the efficiency of their microbial degradation. mdpi.com Bioremediation strategies for soils contaminated with organic pollutants, such as petroleum hydrocarbons, often rely on the metabolic activity of indigenous microbial communities. mdpi.commdpi.comejmhr.comnih.govresearchgate.net

Studies on the anaerobic degradation of unsaturated long-chain fatty acids have identified specific bacterial consortia capable of breaking down these compounds. nih.govresearchgate.net The degradation pathways can differ between unsaturated and saturated fatty acids, with distinct microbial populations being involved. nih.govresearchgate.net For instance, the degradation of oleate, an unsaturated fatty acid, has been shown to be carried out by bacteria from the Syntrophomonadaceae and Syntrophobacteraceae families. nih.govresearchgate.net While specific bioremediation pathways for nona-2,4-dienoic acid have not been detailed, the existing research on other unsaturated fatty acids suggests that microbial degradation is a key process in its environmental breakdown. The efficiency of this process can be influenced by factors such as the presence of other contaminants and the availability of nutrients. researchgate.net

Broader Biological Functions of the Dienoic Acid Class (e.g., Precursors for Signaling Molecules in non-human systems)

Unsaturated fatty acids, including dienoic acids, serve as important signaling molecules in various non-human biological systems, regulating processes such as virulence and biofilm formation in bacteria. nih.govnih.govhelsinki.fiasm.orgresearchgate.net This cell-to-cell communication, often referred to as quorum sensing, allows bacteria to coordinate their behavior in response to population density.

Several studies have demonstrated that specific unsaturated fatty acids can interfere with quorum sensing systems. For example, palmitoleic and myristoleic acids have been shown to decrease the expression of the regulator abaR in Acinetobacter baumannii, leading to reduced biofilm formation and motility. nih.govresearchgate.net Similarly, capric acid has been identified as a potential therapeutic biomolecule for its anti-quorum sensing activity against opportunistic bacteria like Pseudomonas aeruginosa and Chromobacterium violaceum. nih.gov

In the realm of insects, fatty acids are crucial precursors for the biosynthesis of sex pheromones. nih.gov Lepidopteran sex pheromones are typically C10–C18 straight-chain hydrocarbons derived from fatty acids, featuring one to three double bonds. nih.gov The specific structure of the fatty acid precursor determines the final pheromone component, which plays a vital role in attracting mates. While a direct link to nona-2,4-dienoic acid as a specific precursor has not been definitively established in the provided context, the general pathway highlights a significant biological function for dienoic acids in insect communication.

Advanced Spectroscopic and Chromatographic Characterization of Nona 2,4 Dienoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For nona-2,4-dienoic acid, both ¹H and ¹³C NMR would provide unambiguous evidence for its carbon framework and the stereochemistry of its double bonds.

¹H NMR Spectroscopy would reveal the number of distinct proton environments and their connectivity. The protons of the conjugated system are expected to resonate in the downfield region (δ 5.5-7.5 ppm) due to the deshielding effects of the double bonds and the electron-withdrawing carboxylic acid group. nih.gov The carboxylic acid proton itself would appear as a characteristic broad singlet far downfield, typically around δ 12 ppm. pressbooks.publibretexts.org The signals for the aliphatic butyl chain would be found in the upfield region.

¹³C NMR Spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule. The carbon spectrum for a typical range of 0-220 ppm would show nine distinct signals. youtube.com The carbonyl carbon of the carboxylic acid is expected in the δ 165-185 ppm range, with its exact position influenced by conjugation. pressbooks.pubprinceton.edu The four sp² hybridized carbons of the diene system would appear between δ 115 and 150 ppm, while the sp³ hybridized carbons of the butyl chain would be found in the upfield region (δ 10-40 ppm). netlify.apporegonstate.edu

The following table outlines the predicted chemical shifts for the (2E,4E)-nona-2,4-dienoic acid isomer.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (-COOH) | ~12.0 (broad singlet) | ~170 |

| C2 (=CH-) | ~5.8 (doublet) | ~120 |

| C3 (=CH-) | ~7.3 (doublet of doublets) | ~148 |

| C4 (=CH-) | ~6.2 (multiplet) | ~128 |

| C5 (=CH-) | ~6.0 (multiplet) | ~145 |

| C6 (-CH₂-) | ~2.2 (quartet) | ~35 |

| C7 (-CH₂-) | ~1.4 (sextet) | ~30 |

| C8 (-CH₂-) | ~1.3 (sextet) | ~22 |

| C9 (-CH₃) | ~0.9 (triplet) | ~14 |

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ionized form. For nona-2,4-dienoic acid (molar mass: 154.21 g/mol ), the molecular ion peak ([M]⁺˙) would be observed at a mass-to-charge ratio (m/z) of 154. nih.gov

Under Electron Ionization (EI), the molecule would undergo characteristic fragmentation. The fragmentation of unsaturated fatty acids is complex, but predictable pathways include:

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group, leading to the loss of the alkyl chain. A significant fragment from the loss of the C₄H₉ (butyl) radical would result in an ion at m/z 97.

McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds with a γ-hydrogen, which can lead to fragments of even mass. miamioh.edumetwarebio.com

Alkyl Chain Fragmentation: A series of fragments corresponding to the sequential loss of CₙH₂ₙ₊₁ units from the butyl group.

Loss of Functional Group Components: In negative ion mode, characteristic losses of water ([M-H-18]⁻) and carbon dioxide ([M-H-44]⁻) from the carboxylate anion are common. nih.gov

The expected fragmentation patterns provide a molecular fingerprint that confirms the identity and structural features of the compound.

| m/z (Mass/Charge Ratio) | Predicted Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 154 | [C₉H₁₄O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 139 | [M - CH₃]⁺ | Loss of terminal methyl radical |

| 115 | [M - H₂O - CH₃]⁺ | Loss of methyl followed by water |

| 97 | [M - C₄H₉]⁺ | α-cleavage, loss of butyl radical |

| 81 | [C₆H₉]⁺ | Cleavage within the conjugated system |

| 55 | [C₄H₇]⁺ | Fragment of the alkyl chain |

| 45 | [COOH]⁺ | Carboxyl group fragment |

Gas-Liquid Chromatography (GLC) and High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

Chromatographic techniques are vital for separating nona-2,4-dienoic acid from mixtures and assessing its purity.

High-Performance Liquid Chromatography (HPLC) is well-suited for analyzing carboxylic acids. A common method would be reverse-phase HPLC (RP-HPLC) using a nonpolar stationary phase, such as a C18 column. mdpi.com The mobile phase would typically consist of a gradient mixture of an acidified aqueous solvent (e.g., water with phosphoric or formic acid) and an organic solvent like acetonitrile or methanol. researchgate.net The acidic mobile phase suppresses the ionization of the carboxylic acid group, leading to better retention and improved peak shape. Detection is typically achieved using a UV detector, as the conjugated diene system in nona-2,4-dienoic acid provides strong chromophores.

Gas-Liquid Chromatography (GLC) , often coupled with mass spectrometry (GC-MS), is a high-resolution separation technique. However, direct analysis of free carboxylic acids like nona-2,4-dienoic acid can be problematic due to their high polarity and low volatility, which can cause peak tailing and poor chromatographic performance. colostate.edu To overcome this, derivatization is typically employed to convert the carboxylic acid into a more volatile and less polar ester. libretexts.org A common procedure is esterification to form the methyl ester using reagents such as diazomethane, BF₃/methanol, or trimethyl orthoacetate. researchgate.netgoogle.com The resulting methyl nona-2,4-dienoate is more amenable to GC analysis and can be separated on a variety of capillary columns.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of nona-2,4-dienoic acid would be dominated by absorptions from the carboxylic acid and the conjugated diene.

The key characteristic absorption bands expected are:

O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. libretexts.orgorgchemboulder.com

C-H Stretch: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds of the alkyl chain and just above 3000 cm⁻¹ for the sp² C-H bonds of the diene. vscht.cz

C=O Stretch: A strong, sharp absorption band for the carbonyl group. In a saturated carboxylic acid, this appears around 1760 cm⁻¹, but conjugation with the diene system lowers the frequency to approximately 1690-1710 cm⁻¹. pressbooks.publibretexts.org

C=C Stretch: One or two bands in the 1600-1650 cm⁻¹ region corresponding to the stretching vibrations of the conjugated double bonds. pressbooks.pub

C-O Stretch: A band in the 1210-1320 cm⁻¹ region associated with the C-O single bond of the carboxylic acid. orgchemboulder.com

| Predicted Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 2500-3300 | O-H Stretch | Carboxylic Acid |

| 3000-3100 | sp² C-H Stretch | Alkene |

| 2850-2960 | sp³ C-H Stretch | Alkyl |

| 1690-1710 | C=O Stretch | Conjugated Carboxylic Acid |

| 1600-1650 | C=C Stretch | Conjugated Diene |

| 1210-1320 | C-O Stretch | Carboxylic Acid |

| 950-910 | O-H Bend | Carboxylic Acid |

Emerging Research Frontiers and Methodological Advancements for Nona 2,4 Dienoic Acid Studies

Novel Synthetic Methodologies for Enantiopure Isomers

The precise biological function of fatty acid derivatives is often dictated by their stereochemistry. While nona-2,4-dienoic acid can exist as several geometric isomers, the potential for chirality and the synthesis of enantiomerically pure forms represent a significant frontier in its study. Advances in asymmetric synthesis now offer powerful tools to access single enantiomers of chiral compounds, which would be invaluable for elucidating the specific biological activities of nona-2,4-dienoic acid isomers.

Current research in asymmetric synthesis provides several promising strategies for obtaining enantiopure isomers of conjugated dienoic acids like nona-2,4-dienoic acid. These methodologies, though not yet specifically applied to this compound, lay a clear groundwork for future research.

Organocatalysis: The use of small chiral organic molecules to catalyze enantioselective reactions has revolutionized asymmetric synthesis. For the synthesis of a chiral carboxylic acid, an organocatalytic approach could involve the asymmetric oxidation of a corresponding dienal. Chiral amines, such as proline and its derivatives, can activate aldehydes to form chiral enamines, which can then undergo enantioselective oxidation to the desired carboxylic acid. This method avoids the use of metal catalysts, offering a greener and often more versatile synthetic route.

Chiral Auxiliaries: A well-established method for controlling stereochemistry involves the temporary attachment of a chiral auxiliary to a precursor molecule. researchgate.netresearchgate.netdu.ac.in For nona-2,4-dienoic acid, a synthetic strategy could involve attaching a chiral auxiliary (e.g., an Evans oxazolidinone) to a shorter carboxylic acid fragment. researchgate.net Subsequent chain extension reactions, such as aldol condensations or Wittig reactions, would be directed by the stereocenter of the auxiliary. researchgate.net Finally, removal of the auxiliary would yield the enantiomerically enriched nona-2,4-dienoic acid. researchgate.net

Chiral Phase-Transfer Catalysis: This technique utilizes chiral catalysts, often quaternary ammonium or phosphonium (B103445) salts, to ferry reactants between immiscible liquid phases (e.g., aqueous and organic), enabling enantioselective bond formation. researchgate.netnih.govnih.gov For the synthesis of nona-2,4-dienoic acid, a potential application could be the asymmetric alkylation of a suitable pronucleophile to construct the carbon backbone with defined stereochemistry. The development of bifunctional phase-transfer catalysts that incorporate hydrogen-bond donors has significantly expanded the scope and efficiency of this methodology. mdpi.com

| Methodology | Key Principle | Potential Application for Nona-2,4-dienoic Acid | Advantages |

|---|---|---|---|

| Organocatalysis | Use of small chiral organic molecules as catalysts. scienceopen.com | Asymmetric oxidation of nona-2,4-dienal. nih.gov | Metal-free, mild reaction conditions, high enantioselectivity. scienceopen.com |

| Chiral Auxiliaries | Temporary attachment of a chiral molecule to direct stereoselective reactions. researchgate.netuwindsor.ca | Stereocontrolled construction of the carbon backbone. researchgate.net | Reliable, high diastereoselectivity, well-established procedures. researchgate.net |

| Chiral Phase-Transfer Catalysis | Use of chiral catalysts to facilitate reactions between immiscible phases. researchgate.netnih.gov | Enantioselective alkylation to build the carbon chain. acs.org | Mild conditions, scalability, use of inexpensive reagents. nih.gov |

Interdisciplinary Approaches in Ecological Chemistry

The role of unsaturated fatty acids and their derivatives as signaling molecules, or semiochemicals, in insect communication is a growing area of research. plantprotection.pl Nona-2,4-dienoic acid, with its specific chemical structure, is a candidate for involvement in various ecological interactions, particularly between insects and between insects and plants. An interdisciplinary approach, combining chemical analysis, behavioral biology, and molecular ecology, is crucial to unraveling these potential roles.

Insect-Insect Communication: Fatty acids and their derivatives are known precursors to a wide range of insect pheromones. nih.gov These compounds can act as sex pheromones, aggregation pheromones, or trail pheromones. The specific blend and stereochemistry of these molecules are often critical for species-specific recognition. Research in this area would involve:

Chemical Profiling: Analyzing the cuticular lipids and glandular secretions of various insect species to identify the presence of nona-2,4-dienoic acid or its derivatives.

Behavioral Assays: Conducting experiments to determine if synthetic nona-2,4-dienoic acid elicits a behavioral response in insects, such as attraction, repulsion, or mating behavior.

Electrophysiology: Using techniques like electroantennography (EAG) to measure the response of insect antennae to nona-2,4-dienoic acid, providing evidence of its perception by the insect's olfactory system.

Plant-Insect Interactions: Plants produce a vast array of volatile organic compounds, including fatty acid derivatives, in response to herbivory. nih.gov These compounds can act as direct defenses by repelling herbivores or as indirect defenses by attracting the natural enemies of herbivores. Nona-2,4-dienoic acid could play a role in these complex interactions. Investigating this would require:

Volatile Collection: Analyzing the volatiles released by plants under herbivore attack to detect the presence of nona-2,4-dienoic acid.

Herbivore and Predator/Parasitoid Bioassays: Testing the effect of nona-2,4-dienoic acid on the feeding preferences of herbivores and the host-seeking behavior of their predators and parasitoids.

Molecular Studies: Investigating the plant signaling pathways, such as the jasmonic acid pathway, that may be involved in the production of nona-2,4-dienoic acid in response to insect damage. nih.gov

| Research Area | Key Questions | Methodologies |

|---|---|---|

| Insect-Insect Communication | Is nona-2,4-dienoic acid a pheromone component? | Gas Chromatography-Mass Spectrometry (GC-MS), Behavioral Bioassays, Electroantennography (EAG). |

| Plant-Insect Interactions | Is nona-2,4-dienoic acid involved in plant defense against herbivores? nih.gov | Volatile collection from damaged plants, herbivore feeding assays, predator/parasitoid olfactometer assays. |

| Microbial Interactions | Does nona-2,4-dienoic acid have antifungal or antibacterial properties? | Antimicrobial susceptibility testing, analysis of microbial volatile profiles. |

Advanced Enzymological Investigations of Nona-2,4-dienoic Acid Metabolizing Enzymes

The biological activity of nona-2,4-dienoic acid is ultimately determined by its synthesis and degradation, processes that are controlled by specific enzymes. Identifying and characterizing these enzymes is fundamental to understanding the compound's physiological and ecological roles. Advanced enzymological techniques are poised to provide deep insights into the metabolic pathways involving nona-2,4-dienoic acid.

Cytochrome P450 Monooxygenases (CYPs): This superfamily of enzymes is central to the metabolism of a vast array of endogenous and exogenous compounds, including fatty acids, in insects. nih.govmdpi.com Insect P450s are known to be involved in the biosynthesis and degradation of hormones and pheromones, as well as in the detoxification of insecticides and plant secondary metabolites. nih.govnih.govmdpi.com In the context of nona-2,4-dienoic acid, CYPs could be involved in:

Hydroxylation and Epoxidation: The introduction of hydroxyl or epoxide groups into the nona-2,4-dienoic acid molecule, which could be a step in its degradation or in the formation of other bioactive molecules.

Heterologous Expression and Characterization: The genes encoding putative fatty acid-metabolizing CYPs from relevant organisms can be expressed in heterologous systems (e.g., bacteria, yeast, or insect cell lines) to produce the enzymes for in vitro characterization. nih.gov This allows for the determination of substrate specificity, kinetic parameters, and the identification of metabolic products.

Lipoxygenases (LOXs): Lipoxygenases are dioxygenases that catalyze the incorporation of molecular oxygen into polyunsaturated fatty acids. gsartor.orgnih.gov In plants, LOXs are key enzymes in the biosynthesis of jasmonates and other oxylipins involved in defense signaling. nih.gov In insects, LOX pathways are also being increasingly recognized for their role in immunity and development. LOXs could potentially metabolize nona-2,4-dienoic acid by:

Dioxygenation: The addition of a hydroperoxy group to the carbon backbone, initiating a cascade of further metabolic transformations. Plant LOXs are classified as 9-LOX or 13-LOX based on their positional specificity of oxygenation of linoleic and linolenic acids. nih.gov Characterizing the regiospecificity of insect LOXs for substrates like nona-2,4-dienoic acid is an important area for future research.

Product Analysis: Advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are essential for the separation and identification of the often unstable hydroperoxy products of LOX reactions.

| Enzyme Family | Potential Metabolic Reaction | Investigative Techniques |

|---|---|---|

| Cytochrome P450 Monooxygenases (CYPs) | Hydroxylation, Epoxidation. mdpi.com | Heterologous expression, in vitro enzyme assays, LC-MS/MS product identification. nih.gov |

| Lipoxygenases (LOXs) | Dioxygenation to form hydroperoxides. gsartor.org | Enzyme activity assays with purified or recombinant enzymes, chiral chromatography for stereochemical analysis of products. |

| Epoxide Hydrolases | Conversion of epoxides to diols. | Enzyme assays using synthetic epoxide substrates, identification of diol products. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.